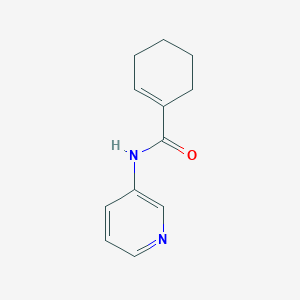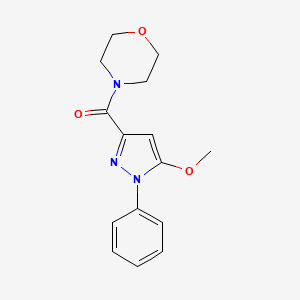
3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide is a chemical compound that features a hydrazine functional group attached to a butenamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide typically involves the reaction of 2,2-dimethylhydrazine with a suitable butenamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide involves its interaction with specific molecular targets. The hydrazine group is known to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity and other cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylhydrazine: Shares the hydrazine functional group but differs in its overall structure.
2,2-Dimethylhydrazinylidene-pentanedioic acid: Another hydrazine derivative with distinct chemical properties.
Uniqueness
3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of hydrazine and butenamide functionalities sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
56582-09-3 |
|---|---|
Molekularformel |
C8H17N3O |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C8H17N3O/c1-7(9-11(4)5)6-8(12)10(2)3/h6,9H,1-5H3 |
InChI-Schlüssel |
HNZIGNLIXDEBOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)N(C)C)NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


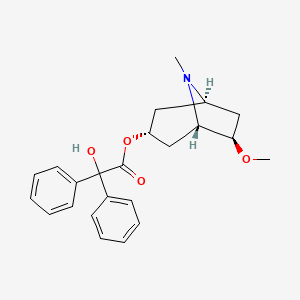
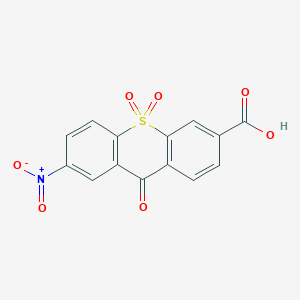

![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
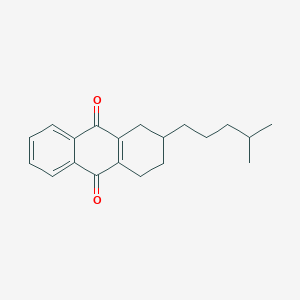

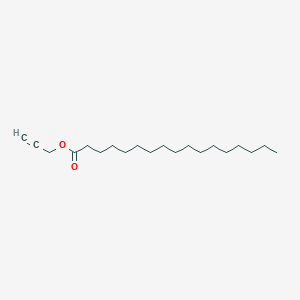
![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)

